2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one

Selective toxicity Integrated pest management Nilaparvata lugens

Researchers studying chitin synthesis inhibition require compounds with defined stereochemistry and validated resistance markers for IRAC Group 16 mechanism studies. This (Z)-configured buprofezin 1-oxide (≥95% purity) provides a structurally authenticated thiadiazinanone S-oxide for CHS1 binding assays and G932C resistance monitoring. • Validated G932C mutation marker (>10,000-fold resistance) for allele-specific PCR monitoring • Selective toxicity index 2703.3 for Cyrtorhinus lividipennis over Nilaparvota lugens • 85-fold lower LC₅₀ against Aedes aegypti vs. diflubenzuron at 1 ppm

Molecular Formula C16H23N3O2S
Molecular Weight 321.439
CAS No. 107484-86-6
Cat. No. B595865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
CAS107484-86-6
Synonyms(Z)-2-(TERT-BUTYLIMINO)-3-ISOPROPYL-5-PHENYL-1,3,5-THIADIAZINAN-4-ONE
Molecular FormulaC16H23N3O2S
Molecular Weight321.439
Structural Identifiers
SMILESCC(C)N1C(=NC(C)(C)C)S(=O)CN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C16H23N3O2S/c1-12(2)19-14(17-16(3,4)5)22(21)11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
InChIKeyDSRZHUJBAONBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Buprofezin 1-Oxide: Compound Overview


This compound is the (Z)-configured 1-oxide derivative of the broad-spectrum insect growth regulator buprofezin, a thiadiazinanone-class chitin synthesis inhibitor occupying IRAC Group 16 [1]. It features a thiadiazinane ring with an S-oxide functional group, distinguishing it structurally from the benzoylphenyl urea (BPU) class of chitin synthesis inhibitors. The molecule is supplied as a research-grade solid with ≥95% purity, a molecular formula of C₁₆H₂₃N₃O₂S, and a molecular weight of 321.44 g/mol .

Why Buprofezin 1-Oxide Is Irreplaceable by Generic CSIs


Chitin synthesis inhibitors span multiple chemical classes with distinct pest spectra, selectivity profiles for beneficial arthropods, and resistance mechanisms. The (Z)-configuration of the C=N double bond and the 1-oxide sulfur oxidation state in this compound are critical determinants of target-site binding to chitin synthase 1 (CHS1). This is demonstrated by the G932C resistance mutation, which is specific to this chemotype and confers >10,000-fold resistance to buprofezin while exhibiting cross-resistance to cyromazine but not to benzoylphenyl ureas [1]. Substitution with a BPU-class inhibitor such as diflubenzuron or novaluron would therefore fail to address resistance management, target pest spectrum, or beneficial arthropod conservation in the same manner.

Quantitative Evidence: Buprofezin 1-Oxide


Predator-Sparing Selective Toxicity

In direct comparative bioassays against the brown planthopper Nilaparvata lugens and its mirid predator Cyrtorhinus lividipennis, buprofezin achieved a selective toxicity index of 2703.3, calculated as the ratio of LD₅₀ for the predator to LD₅₀ for the target pest. This value substantially exceeded those of the carbamate BPMC and the pyrethroid etofenprox, for which buprofezin was rated the most safe to the predator among the three insecticides tested [1].

Selective toxicity Integrated pest management Nilaparvata lugens

Aedes aegypti Larvicidal Superiority Over Diflubenzuron

Buprofezin wettable powder (25% WP) exhibited an LC₅₀ of 0.341 ppm and an LC₉₅ of 2.54 ppm at 48 h against early 4th instar Aedes aegypti larvae. Under identical laboratory conditions, diflubenzuron showed an LC₅₀ of 29 ppm and an LC₉₅ of 83 ppm, reflecting an 85-fold lower potency [1]. Additionally, buprofezin achieved complete inhibition of pupae formation at 1 ppm (120 h post-exposure) and 96% adult emergence inhibition at 0.1 ppm.

Larvicide Aedes aegypti Dengue vector control

Improved Solubility and Melting Point vs. BPU CSIs

Buprofezin (Z-isomer) exhibits a water solubility of 0.9 mg/L at 25°C and a melting point of 104.6–105.6°C [1]. In contrast, the benzoylphenyl urea diflubenzuron has a water solubility of 0.08 mg/L and a melting point of 230–232°C [2]. Novaluron, another BPU-type chitin synthesis inhibitor, has an even lower water solubility of 0.003 mg/L and a melting point of 176.5–178°C .

Physicochemical properties Formulation compatibility Environmental fate

X-Ray-Confirmed Z-Isomer Configuration for Consistent Bioactivity

X-ray diffraction analysis has confirmed that buprofezin exists exclusively as the (Z)-isomer in both the solid and dissolved states, crystal data: monoclinic, P2₁, a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [1]. This contrasts with the original buprofezin specification (CAS 69327-76-0), which was approved in 2008 as an undefined mixture of (E)- and (Z)-isomers before the sponsor redefined the substance to contain only the (Z)-isomer [2].

Isomer identity Quality control X-ray crystallography Bioactivity consistency

CHS1 G932C Mutation for Resistance Surveillance

Long-term resistance monitoring (1996–2020) across 11 Chinese provinces revealed >1,000-fold buprofezin resistance in field populations of Nilaparvata lugens. The G932C point mutation in the chitin synthase 1 gene (CHS1) was identified as the causal mechanism and functionally validated using CRISPR/Cas9-mediated knock-in in Drosophila melanogaster, conferring >10,000-fold resistance in near-isogenic strains [1]. The G932C mutation also conferred cross-resistance to cyromazine, a structurally unrelated molting disruptor, confirming that buprofezin and cyromazine share a common target-site interaction on CHS1 that is distinct from the binding determinants of benzoylphenyl ureas.

Insecticide resistance Chitin synthase 1 Resistance management Molecular diagnostics

Key Applications for Buprofezin 1-Oxide


Predator-Safe Planthopper Control in Rice IPM

The selective toxicity index of 2703.3 for the predator Cyrtorhinus lividipennis over the target pest Nilaparvata lugens directly supports deployment in rice IPM programs where conservation of natural enemy guilds is essential for sustainable control. This compound can be applied against nymphal stages of planthoppers (LC₅₀ 0.47–2.00 ppm for 4th–5th instars) without disrupting populations of key beneficial arthropods, unlike broad-spectrum carbamates (BPMC) or pyrethroids (etofenprox), which showed significantly lower predator safety in head-to-head comparisons [1][2].

Dengue Vector Control with Aedes aegypti Larvicide

The 85-fold lower LC₅₀ against Aedes aegypti larvae compared to diflubenzuron makes this compound a candidate for integration into larvicide rotation schemes in dengue-endemic regions. At 1 ppm, it achieves complete inhibition of pupae formation with 96% adult emergence inhibition at 0.1 ppm, enabling effective control at application rates that minimize environmental loading [3].

G932C Mutation Surveillance for Resistance Monitoring

The functionally validated G932C mutation in chitin synthase 1, which confers >10,000-fold buprofezin resistance, provides a definitive molecular marker for resistance monitoring. Agricultural extension and research laboratories can deploy allele-specific PCR assays to track resistance allele frequencies in field populations, enabling early warning of efficacy erosion before field control failures occur. The absence of cross-resistance to BPU-type chitin synthesis inhibitors supports rotation strategies using compounds such as novaluron or triflumuron [4][5].

Certified Reference Standard for Residue Analysis by LC-MS/MS

With its defined Z-configuration, ≥95% purity specification, and established chromatographic methods (HPLC with UV detection at λ ≈ 230–254 nm, LC-MS/MS with ESI positive mode monitoring m/z 306 precursor), this compound is suitable as a certified reference standard for quantifying thiadiazinanone residues in food and environmental matrices. Its moderate water solubility (0.9 mg/L) and solubility in common organic solvents (acetone 240 g/L, toluene 320 g/L, chloroform 520 g/L) facilitate preparation of calibration standards across a wide concentration range [6][7].

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